molecular formula C9H6BrF2N B12868426 6-Bromo-3-(difluoromethyl)-1H-indole

6-Bromo-3-(difluoromethyl)-1H-indole

Katalognummer: B12868426
Molekulargewicht: 246.05 g/mol
InChI-Schlüssel: OONXSJIAISPJGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3-(difluoromethyl)-1H-indole is a chemical compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. The addition of bromine and difluoromethyl groups to the indole structure can significantly alter its chemical properties and biological activities.

Vorbereitungsmethoden

The synthesis of 6-Bromo-3-(difluoromethyl)-1H-indole typically involves the bromination of 3-(difluoromethyl)-1H-indole. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

6-Bromo-3-(difluoromethyl)-1H-indole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: The indole ring can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form various oxidized products.

    Reduction Reactions: The compound can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C) to remove the bromine or difluoromethyl groups.

Wissenschaftliche Forschungsanwendungen

6-Bromo-3-(difluoromethyl)-1H-indole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of 6-Bromo-3-(difluoromethyl)-1H-indole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine and difluoromethyl groups can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 6-Bromo-3-(difluoromethyl)-1H-indole include:

The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct reactivity and biological activity compared to other brominated indoles or related compounds.

Eigenschaften

Molekularformel

C9H6BrF2N

Molekulargewicht

246.05 g/mol

IUPAC-Name

6-bromo-3-(difluoromethyl)-1H-indole

InChI

InChI=1S/C9H6BrF2N/c10-5-1-2-6-7(9(11)12)4-13-8(6)3-5/h1-4,9,13H

InChI-Schlüssel

OONXSJIAISPJGW-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Br)NC=C2C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.